N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide
Description
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . . This compound is characterized by its complex structure, which includes benzyl, amino, oxoethyl, and chloroacetamide groups.
Properties
IUPAC Name |
N-benzyl-2-[benzyl-(2-chloroacetyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-11-18(23)21(13-16-9-5-2-6-10-16)14-17(22)20-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDPJWZBVWQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then reacted with benzylamine to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide involves its interaction with biological targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity . The benzyl groups may facilitate binding to hydrophobic pockets in proteins or other macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar structure but with an ethanolamine group instead of chloroacetamide.
2-Benzylaminoethanol: Contains a benzylamino and ethanol group.
N-Benzylethanolamine: Similar to 2-Benzylaminoethanol but with a different substitution pattern.
Uniqueness
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is unique due to its combination of benzyl, amino, oxoethyl, and chloroacetamide groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide, with the CAS number 1391051-79-8 and molecular formula C18H19ClN2O2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
- Molecular Weight : 330.81 g/mol
- Boiling Point : Not available
- Melting Point : Not available
- Solubility : Not available
Research indicates that compounds similar to this compound exhibit protective effects against cellular stressors, particularly in pancreatic β-cells. A study highlighted a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives that demonstrated significant protective activity against endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management .
Key Findings:
- β-cell Protection : The derivative compound WO5m showed maximal β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM against ER stress induced by tunicamycin (Tm). This suggests a strong potential for therapeutic applications in diabetes treatment .
- Mechanism : The protective effect was attributed to the inhibition of apoptotic pathways, as evidenced by decreased levels of cleaved caspase-3 and PARP in treated cells .
Case Studies
- Diabetes Research : A study focused on the synthesis and evaluation of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs revealed that these compounds could significantly enhance β-cell survival under stress conditions. The findings indicated that manipulating the chemical structure could yield compounds with improved solubility and potency, essential for drug development .
- Anti-inflammatory Potential : Another compound related to chloroacetamides demonstrated anti-inflammatory properties by inhibiting glutaredoxin 1 (Grx1) activity in microglial cells. This compound exhibited an IC50 value of 37 μM and reduced inflammatory gene transcription in response to lipopolysaccharide stimulation . Although not directly linked to this compound, these findings suggest a broader class effect that may extend to this compound.
Comparative Analysis
The following table summarizes the biological activities and findings related to this compound and its derivatives:
| Compound Name | Activity | EC50/IC50 Value | Mechanism |
|---|---|---|---|
| WO5m | β-cell protection | 0.1 ± 0.01 μM | Inhibition of apoptosis via ER stress modulation |
| CWR-J02 | Anti-inflammatory | 37 μM | Inhibition of Grx1 activity, reducing inflammatory response |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
